molecular formula C12H13O4- B14112789 1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester

1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester

Cat. No.: B14112789
M. Wt: 221.23 g/mol
InChI Key: RZJSUWQGFCHNFS-UHFFFAOYSA-M
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Description

1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester, also known as diisobutyl phthalate, is a chemical compound with the molecular formula C16H22O4. It is a colorless, oily liquid with a faint aromatic odor. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester is synthesized through the esterification of phthalic anhydride with isobutanol. The reaction is typically catalyzed by sulfuric acid. The process involves heating phthalic anhydride and isobutanol in the presence of the acid catalyst, which facilitates the formation of the ester bond .

Industrial Production Methods

In industrial settings, the esterification reaction is carried out in large reactors where phthalic anhydride and isobutanol are mixed in a specific ratio. The mixture is heated to a temperature of around 150-200°C, and sulfuric acid is added as a catalyst. The reaction is allowed to proceed for several hours, after which the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken, resulting in the formation of phthalic acid and isobutanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using water and either hydrochloric acid (acidic hydrolysis) or sodium hydroxide (basic hydrolysis) at elevated temperatures.

    Transesterification: Requires an alcohol (e.g., methanol or ethanol) and a catalyst such as sodium methoxide or sulfuric acid.

Major Products Formed

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its effects on cellular processes and potential toxicity.

    Medicine: Investigated for its role in drug delivery systems due to its ability to enhance the flexibility and durability of polymeric materials.

    Industry: Widely used in the manufacture of plastics, adhesives, and coatings

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces between polymer chains. In biological systems, it can disrupt cellular processes by altering membrane fluidity and interacting with proteins involved in signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in structure but with two isobutyl groups.

    1,2-Benzenedicarboxylic acid, diisopropyl ester: Contains isopropyl groups instead of isobutyl groups.

    1,2-Benzenedicarboxylic acid, dibutyl ester: Contains butyl groups instead of isobutyl groups.

Uniqueness

1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to act as a plasticizer makes it valuable in various industrial applications, particularly in the production of flexible and durable plastic products .

Properties

Molecular Formula

C12H13O4-

Molecular Weight

221.23 g/mol

IUPAC Name

2-(2-methylpropoxycarbonyl)benzoate

InChI

InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/p-1

InChI Key

RZJSUWQGFCHNFS-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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